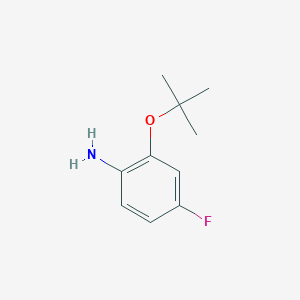

2-(Tert-butoxy)-4-fluoroaniline

説明

特性

IUPAC Name |

4-fluoro-2-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPWSESMTRSJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxy)-4-fluoroaniline typically involves the introduction of the tert-butoxy group and the fluoro substituent onto an aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluoroaniline derivative is reacted with a tert-butylating agent under basic conditions. The reaction can be carried out in solvents such as tetrahydrofuran (THF) or acetonitrile, with bases like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely, allowing for the scalable production of the compound .

化学反応の分析

Types of Reactions

2-(Tert-butoxy)-4-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

科学的研究の応用

Medicinal Chemistry

Potential Drug Development:

The compound's structural features make it a valuable candidate for drug design, particularly in the development of inhibitors for specific enzymes and receptors. The fluorine atom is known to enhance binding affinity to biological targets, which is crucial in drug design.

- Case Study: MGAT2 Inhibition

- A related compound demonstrated significant inhibition of monoacylglycerol acyltransferase 2 (MGAT2), which is implicated in lipid metabolism. This inhibition was associated with a reduction in triglyceride synthesis in vivo, suggesting that 2-(tert-butoxy)-4-fluoroaniline could similarly affect metabolic pathways related to obesity and diabetes .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound | Target Enzyme | IC50 (µM) | Effect on Triglycerides |

|---|---|---|---|

| This compound | MGAT2 | TBD | TBD |

| Compound 11 | MGAT2 | <0.5 | Significant reduction |

Materials Science

Polymer Synthesis:

The compound can be utilized as a building block in organic synthesis for creating novel polymers with specific properties. Its unique functional groups allow for various chemical modifications that can lead to materials with tailored characteristics.

- Case Study: Photovoltaic Applications

Biochemical Research

Biochemical Assays:

In biochemical studies, this compound serves as a reagent for investigating enzyme activities and metabolic pathways. Its ability to modulate enzyme function makes it useful in proteomics and other biochemical applications.

- Case Study: Protein Interaction Studies

- The compound has been employed in assays to study protein interactions, particularly those involving neurotransmitter receptors. Preliminary results suggest potential interactions that could be further explored for therapeutic implications .

Table 2: Summary of Biochemical Applications

| Application | Description |

|---|---|

| Enzyme Activity Assays | Investigating the effects on specific enzymes |

| Protein Interaction Studies | Analyzing binding affinities with receptor proteins |

| Metabolic Pathway Analysis | Understanding the role in lipid metabolism |

作用機序

The mechanism of action of 2-(tert-butoxy)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluoro substituent can influence the compound’s electronic properties, affecting its reactivity and binding affinity to targets .

類似化合物との比較

4-Fluoroaniline

2-Methoxy-4-fluoroaniline

Physicochemical Properties

Analysis:

- Boiling Point : The tert-butoxy derivative has a lower estimated boiling point (~290°C) compared to 2-(3,4-Dichlorophenyl)-4-fluoroaniline (357°C) due to reduced polarity and weaker intermolecular forces from the bulky tert-butyl group.

- Density : The tert-butoxy compound’s density (~1.12 g/cm³) is significantly lower than the dichlorophenyl analog (1.47 g/cm³), reflecting differences in molecular packing and halogen content.

- LogP : The tert-butoxy group increases lipophilicity (LogP ~3.1) relative to 4-fluoroaniline (LogP 1.2) but remains less lipophilic than the dichlorophenyl derivative (LogP 4.3), where chlorine atoms dominate hydrophobicity.

Limitations of Available Data

The provided evidence primarily details 2-(3,4-Dichlorophenyl)-4-fluoroaniline, necessitating estimated values for this compound based on substituent trends. Further experimental studies are required to validate these predictions.

生物活性

2-(Tert-butoxy)-4-fluoroaniline is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by the presence of a tert-butoxy group and a fluorine atom on the aniline ring. The structural formula can be represented as follows:

This compound's unique structure may contribute to its biological effects, particularly in terms of its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Fluorinated compounds are often noted for enhanced lipophilicity, which can improve their biological availability and interaction with microbial targets .

- Inhibition of Enzymatic Activity : The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, it has been associated with the inhibition of ferrochelatase (FECH), an enzyme critical in heme biosynthesis, which is implicated in various diseases .

Antimicrobial Studies

A study evaluated the Minimum Inhibitory Concentrations (MIC) of various fluoroaryl compounds, including derivatives similar to this compound. The results indicated that compounds with fluorine substitutions exhibited significant antimicrobial activity against Staphylococcus aureus and Salmonella typhimurium.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

These findings suggest that the incorporation of fluorine enhances the antibacterial efficacy of compounds .

Enzyme Inhibition Studies

In a secondary screening for FECH inhibitors, this compound was among the compounds tested for their ability to inhibit this enzyme. The study found that certain structural modifications could significantly enhance inhibitory activity against FECH, which is crucial for angiogenesis and tumor growth.

- Inhibition Percentage : The compound demonstrated varying degrees of inhibition in different assays, with some derivatives showing over 50% inhibition compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure-activity relationship. The presence of the tert-butoxy group may influence solubility and permeability, while the fluorine atom can enhance lipophilicity and reduce toxicity through electronic effects .

Key Findings from SAR Analysis

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(tert-butoxy)-4-fluoroaniline, and how do reaction conditions influence yield?

Synthesis typically involves introducing the tert-butoxy group via nucleophilic substitution or etherification. For example, tert-butylation of 4-fluoroaniline derivatives using tert-butyl halides or tert-butanol under acidic/basic conditions is a standard approach. Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) is critical to avoid side reactions like over-alkylation. Evidence from structurally related compounds suggests that protecting the amino group with acetyl or Boc (tert-butoxycarbonyl) groups prior to tert-butoxy substitution improves regioselectivity . Yield optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF, THF).

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butoxy group at position 2, fluorine at position 4).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Chromatography : HPLC or GC with UV/fluorescence detection to assess purity (>98% is typical for research-grade material).

- Elemental Analysis : Quantify C, H, N to validate stoichiometry.

Refer to protocols in Journal of Fluorine Chemistry for detailed experimental procedures, including deuterated solvent selection and internal standards .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂) to prevent oxidation.

- Disposal : Follow hazardous waste guidelines for aromatic amines. Safety data for structurally similar compounds (e.g., 3-(tert-butyl)-4-fluoroaniline) emphasize flammability risks and toxicity to aquatic life .

Advanced Research Questions

Q. How does the tert-butoxy group influence the electronic and steric properties of 4-fluoroaniline in catalytic applications?

The tert-butoxy group is a strong electron-donating substituent, which increases electron density at the aromatic ring, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Steric hindrance from the bulky tert-butyl group can restrict access to the para-fluoro position, directing electrophilic substitution to meta positions. Computational studies (DFT) and X-ray crystallography of related compounds (e.g., tert-butyl-substituted palladium complexes) reveal bond angle distortions and reduced rotational freedom, impacting catalytic turnover .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

Discrepancies in reactivity (e.g., unexpected byproducts in amination reactions) may arise from:

- Trace Moisture : Hydrolysis of the tert-butoxy group under acidic/neutral conditions.

- Metal Catalyst Interactions : Pd/Cu catalysts may dealkylate the tert-butyl group.

- Orthogonal Protection : Use of temporary protecting groups (e.g., silyl ethers) during multi-step syntheses. Systematic DOE (Design of Experiments) approaches, including control reactions with deuterated analogs, help isolate variables .

Q. How can this compound serve as a precursor for fluorinated heterocycles or bioactive molecules?

The compound is a versatile building block for:

- Pharmaceuticals : Introduce fluorine into quinoline or imidazole scaffolds via nucleophilic aromatic substitution.

- Agrochemicals : Synthesize herbicidal agents by coupling with chloropyrimidines.

- Materials Science : Functionalize polymers for optoelectronic applications. Case studies in PharmaBlock Sciences highlight its use in synthesizing kinase inhibitors and antiviral agents via Pd-mediated cross-coupling .

Methodological Challenges and Solutions

Q. How to mitigate decomposition of this compound during long-term storage?

Q. What advanced techniques elucidate the compound’s role in reaction mechanisms?

- Isotopic Labeling : Use ¹⁸O-labeled tert-butoxy groups to track ether cleavage pathways.

- In Situ Spectroscopy : Raman or IR spectroscopy to monitor intermediates in real time.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。